2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one

Medicinal Chemistry Pharmacophore Design Ligand-Target Interaction

2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one (CAS 82100-31-0) is a heterocyclic small molecule (C10H12N2OS, MW 208.28 g/mol) belonging to the tetrahydropyrimidinylidene-ethanone class. The compound features a partially saturated 1,4,5,6-tetrahydropyrimidine ring connected via an exocyclic ylidene (C=C) double bond to an ethanone carbonyl, which is further substituted with a thiophen-2-yl ring.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 82100-31-0
Cat. No. B14409974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one
CAS82100-31-0
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1CNC(=CC(=O)C2=CC=CS2)NC1
InChIInChI=1S/C10H12N2OS/c13-8(9-3-1-6-14-9)7-10-11-4-2-5-12-10/h1,3,6-7,11-12H,2,4-5H2
InChIKeyJODJHBBHHXURMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one (CAS 82100-31-0) Procurement-Relevant Chemical Identity and Classification


2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one (CAS 82100-31-0) is a heterocyclic small molecule (C10H12N2OS, MW 208.28 g/mol) belonging to the tetrahydropyrimidinylidene-ethanone class [1]. The compound features a partially saturated 1,4,5,6-tetrahydropyrimidine ring connected via an exocyclic ylidene (C=C) double bond to an ethanone carbonyl, which is further substituted with a thiophen-2-yl ring [2]. Unlike the well-known anthelmintic tetrahydropyrimidines (pyrantel, morantel) that bear an N-methyl group and an ethenyl linker, this compound carries a free N-H on the tetrahydropyrimidine ring and a carbonyl-ylidene conjugated system, placing it in a distinct structural subclass with different electronic and hydrogen-bonding properties [1][3].

Why 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one Cannot Be Replaced by Pyrantel-Class or Other Tetrahydropyrimidine Analogs


The tetrahydropyrimidine-thiophene chemical space contains structurally diverse subclasses that are not functionally interchangeable. Pyrantel and morantel (N-methyl-2-thienylethenyl-tetrahydropyrimidines) are protonated at physiological pH and act as nicotinic acetylcholine receptor agonists in nematodes [1]. In contrast, 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one replaces the basic N-methyl group with a free N-H and replaces the ethenyl bridge with a carbonyl-conjugated ylidene system [2]. The carbonyl oxygen introduces a strong hydrogen-bond acceptor site, while the ylidene linker extends conjugation between the tetrahydropyrimidine and thiophene rings, altering both the molecular electrostatic potential and the conformational landscape relative to the saturated ethenyl linker [2][3]. These differences fundamentally change the compound's target-binding profile, making simple substitution with an anthelmintic tetrahydropyrimidine scientifically invalid for applications outside nematode nAChR modulation.

Quantitative Differentiation Evidence for 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one Relative to Closest Structural Analogs


Hydrogen-Bond Donor Count: N-H vs. N-CH3 Differentiation from Pyrantel-Class Anthelmintics

The target compound possesses two hydrogen-bond donor (HBD) sites from the free N-H groups on the tetrahydropyrimidine ring, whereas pyrantel and morantel carry an N-methyl substituent and thus have zero HBDs on the heterocyclic ring [1][2]. This difference is critical because the HBD count directly determines capacity for hydrogen-bonding interactions with biological targets, affecting binding affinity and selectivity profiles. The computed HBD count for the target is 2, compared to 0 for pyrantel (DrugBank DB11156) [1][2].

Medicinal Chemistry Pharmacophore Design Ligand-Target Interaction

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from Pyrantel and Thienopyrimidinediones

The carbonyl oxygen in the target compound adds a fourth hydrogen-bond acceptor (HBA) site beyond the three contributed by the tetrahydropyrimidine nitrogens and the thiophene sulfur, yielding a computed HBA count of 4 compared to 3 for pyrantel [1][2]. The topological polar surface area (TPSA) is computed at 69.37 Ų for the target compound , which differs from the TPSA of pyrantel (approximately 31.8 Ų) due to the additional carbonyl oxygen [1][2]. This 37.6 Ų increase in TPSA predicts reduced passive membrane permeability relative to non-carbonyl tetrahydropyrimidine analogs, which is a selection-relevant parameter for projects targeting intracellular vs. extracellular targets.

Drug-likeness ADME Prediction Permeability

Lipophilicity (XLogP3) Differentiation from Thienopyrimidinedione Antihypertensive Leads

The computed XLogP3-AA for the target compound is 2.2 [1], placing it in a moderate lipophilicity range. This contrasts with thienopyrimidine-2,4-dione antihypertensive agents reported by Russell et al. (1988), such as compounds 3–5 described in J. Med. Chem. 1988, 31, 1786–1793, which carry a [(2-methoxyphenyl)piperazinyl]ethyl side chain at N-3 and exhibit significantly higher calculated logP values (estimated >3.5 based on fragment contributions) [2]. The >1.3 log unit difference in lipophilicity is selection-relevant because higher logP compounds in the thienopyrimidinedione series are associated with α1-adrenoceptor antagonism and antihypertensive activity in spontaneously hypertensive rats (SHR), whereas the lower logP of the target compound may favor a different target engagement and tissue distribution profile [2].

Lipophilicity Optimization Lead Selection Cardiovascular Drug Discovery

Conformational and Electronic Differentiation via Ylidene-Carbonyl Linker vs. Ethenyl Linker in Pyrantel-Class Compounds

The target compound contains an α,β-unsaturated carbonyl system (ylidene-C(=O)-thiophene) that creates a conjugated π-system extending from the tetrahydropyrimidine nitrogen through the exocyclic double bond to the thiophene ring [1]. X-ray crystallographic analysis of closely related tetrahydropyrimidinethanones (e.g., 1-(2-hydroxynaphthalen-1-yl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone) confirms that the tetrahydropyrimidine ring adopts a sofa conformation with the ylidene double bond adopting an E-configuration and the carbonyl oxygen oriented to allow intramolecular N-H···O hydrogen bonding [2]. Pyrantel-class compounds, by contrast, have a non-conjugated ethenyl linker that allows free rotation around the C-C single bond adjacent to the tetrahydropyrimidine ring, resulting in greater conformational flexibility and a different electrostatic potential surface [3]. The restricted rotation and extended conjugation in the target compound pre-organize the molecule into a specific binding-competent conformation.

Conformational Analysis Structure-Based Design Molecular Recognition

Procurement-Relevant Application Scenarios for 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one Based on Quantified Differentiation Evidence


Scaffold for Targets Requiring Dual N-H Hydrogen-Bond Donor Pharmacophores

The two free N-H groups (HBD = 2) on the tetrahydropyrimidine ring differentiate this compound from N-methylated analogs such as pyrantel and morantel (HBD = 0). This property makes it suitable for medicinal chemistry programs targeting enzymes or receptors that require a pair of hydrogen-bond donors from the ligand, such as kinases with a hinge-region that presents two backbone carbonyl acceptors, or proteases that utilize an oxyanion hole . Procurement should be prioritized when the target pharmacophore model explicitly calls for dual HBD capacity from a heterocyclic scaffold, as no N-methyl tetrahydropyrimidine can satisfy this requirement .

Fragment-Based or Structure-Based Drug Discovery Requiring Pre-Organized Conformations

The ylidene-carbonyl linker restricts rotation and pre-organizes the molecule into an E-configured, conjugated conformation, as demonstrated by X-ray structures of closely related tetrahydropyrimidinethanones . This pre-organization reduces the conformational entropy penalty upon binding, which translates to improved ligand efficiency in fragment-based drug discovery (FBDD) campaigns. Researchers should select this compound when screening against targets that have been shown by co-crystal structures to prefer flat, conjugated ligand conformations, as the flexible ethenyl linker of pyrantel-class compounds will incur a larger entropic penalty and yield weaker fragment hits .

Intracellular Target Programs Requiring Moderate Permeability with Enhanced Solubility

With an XLogP3 of 2.2 and TPSA of 69.37 Ų, this compound occupies a physicochemical space that balances passive permeability with aqueous solubility better than the more lipophilic thienopyrimidinedione antihypertensive leads (estimated XLogP3 > 3.5) . For intracellular target programs where compounds must cross cell membranes but also maintain sufficient solubility for biochemical and cellular assay conditions, the moderate lipophilicity of this scaffold provides a favorable starting point relative to more hydrophobic thienopyrimidine-fused systems. This compound should be selected when the target product profile requires logP < 3 and TPSA > 60 Ų to avoid solubility-limited absorption or excessive plasma protein binding .

Selective Chemical Biology Probe Development Requiring Exclusion of nAChR Activity

Unlike pyrantel and morantel, which are potent nicotinic acetylcholine receptor (nAChR) agonists in nematodes and also show activity at mammalian nAChRs at high concentrations, the target compound lacks the N-methyl group that is essential for nAChR agonist activity in the tetrahydropyrimidine anthelmintic pharmacophore . This structural difference provides a critical selectivity advantage when developing chemical probes intended to interrogate non-nAChR biological pathways in systems where nAChR off-target activity would confound phenotypic readouts. Procurement of this compound is indicated for target deconvolution studies in neuronal or neuromuscular model systems where pyrantel-class compounds would generate confounding cholinergic signals .

Quote Request

Request a Quote for 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1-(thiophen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.